molecular formula C15H18N2O3S B11118773 Ethyl 4-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl-3-oxobutanoate

Ethyl 4-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl-3-oxobutanoate

Cat. No.: B11118773
M. Wt: 306.4 g/mol
InChI Key: RTIUWRUBQAYDPQ-UHFFFAOYSA-N
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Description

ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis to release active metabolites that interact with specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 4-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C15H18N2O3S/c1-4-13-10(3)6-11(8-16)15(17-13)21-9-12(18)7-14(19)20-5-2/h6H,4-5,7,9H2,1-3H3

InChI Key

RTIUWRUBQAYDPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)CC(=O)OCC

solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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